molecular formula C5H4O2 B048344 Protoanemonin CAS No. 108-28-1

Protoanemonin

Cat. No.: B048344
CAS No.: 108-28-1
M. Wt: 96.08 g/mol
InChI Key: RNYZJZKPGHQTJR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Protoanemonin, a toxin found in all plants of the buttercup family (Ranunculaceae), exhibits a wide spectrum of biological activity against various microorganisms . It has been studied as an antifungal agent on the dermatophyte Microsporum cookei . The primary targets of this molecule appear to be cytoplasmic microtubules, which contain a great number of sulfhydryl (ASH) groups .

Mode of Action

It is suggested that this compound inhibits growth by reacting with sulfhydryl enzymes . It significantly reduces the expression of genes and secretion of proteins known to be under control of quorum sensing in Pseudomonas aeruginosa .

Biochemical Pathways

When the plant is wounded or macerated, the unstable glucoside found in the plant, ranunculin, is enzymatically broken down into glucose and the toxic this compound . This compound significantly activates genes and gene products involved in iron starvation response .

Pharmacokinetics

The inherent instability of ranunculin and the rapid dimerization of this compound render them unsuitable for use in biological assays . Anemonin, the product of this compound’s cyclodimerization, stands out as the optimal molecule for bioassays . More detailed pharmacokinetic studies are needed to understand the ADME properties of this compound.

Result of Action

This compound exhibits a wide range of biological activities. It inhibits the growth of Gram-positive and Gram-negative bacteria, fungi, and two protozoa . The degree of inhibition varies widely . It also causes mitochondria of root tip cells of Zea mays to disintegrate and affects mitotic division of meristematic tissue .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is produced by pseudomonads Pseudomonas sp. B13 and Pseudomonas reinekei MT1 as a blind end in the biodegradation of organochloride xenobiotics

Biochemical Analysis

Biochemical Properties

Protoanemonin exhibits a wide spectrum of biological activity. It has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, and of fungi . This compound inhibits growth by reacting with sulfhydryl enzymes . The degree of inhibition varies widely, and growth of two protozoa was inhibited in dilutions of this compound ranging from 1/200,000 to 1/600,000 .

Cellular Effects

This compound has a significant impact on various types of cells. For instance, a dilution of 10^-6 of the antibiotic was toxic to chicken epithelial and fibroblastic cells in tissue culture . Mitochondria of root tip cells of Zea mays exposed to this compound disintegrated and mitotic division of meristematic tissue was affected . This compound was reported to have a cytopathogenic effect on both normal and tumor tissue cultures .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with sulfhydryl enzymes. Cysteine caused a reduction in bacteriostatic properties of anemonin . Elongation of Avena coleoptiles was inhibited by this compound but the inhibition was reversed by dimercaptopropanol .

Temporal Effects in Laboratory Settings

The inherent instability of ranunculin and the rapid dimerization of this compound render them unsuitable for use in biological assays . Conversely, anemonin stands out as the optimal molecule for bioassays and demonstrates diverse biological properties, including anti-inflammatory, anti-infective, and anti-oxidant effects .

Dosage Effects in Animal Models

Toxicity experiments with guinea pigs and mice showed that this compound was lethal if doses were administered to give titers required to inhibit bacterial growth . The LD50 of this compound in male Swiss albino mice was 190 mg/kg .

Metabolic Pathways

When the plant is wounded or macerated, the unstable glucoside found in the plant, ranunculin, is enzymatically broken down into glucose and the toxic this compound . When drying the plant, this compound comes into contact with air and dimerizes to anemonin, which is further hydrolyzed to a non-toxic dicarboxylic acid .

Comparison with Similar Compounds

Protoanemonin is unique among similar compounds due to its high reactivity and broad spectrum of biological activity. Similar compounds include:

This compound stands out due to its potent antimicrobial and cytotoxic properties, making it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

5-methylidenefuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O2/c1-4-2-3-5(6)7-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYZJZKPGHQTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148346
Record name Protoanemonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108-28-1
Record name Protoanemonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Protoanemonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Protoanemonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylenefuran-2(5H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROTOANEMONIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66FQZ1A5SO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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